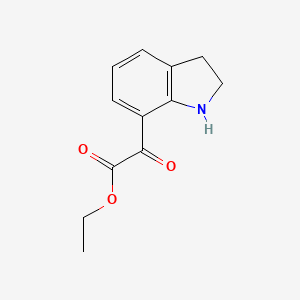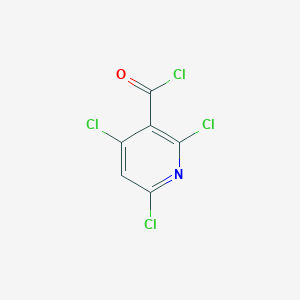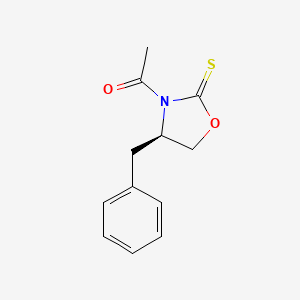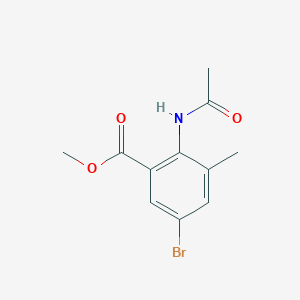
1-Octyn-3-ol, 1-(trimethylsilyl)-
Vue d'ensemble
Description
1-Octyn-3-ol, 1-(trimethylsilyl)- is an organic compound with the molecular formula C11H22OSi. It is a derivative of 1-octyn-3-ol, where the hydroxyl group is protected by a trimethylsilyl group. This compound is used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octyn-3-ol, 1-(trimethylsilyl)- can be synthesized through the silylation of 1-octyn-3-ol. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) or imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for 1-Octyn-3-ol, 1-(trimethylsilyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octyn-3-ol, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: It can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, hydrogenation catalysts, THF as solvent.
Substitution: TBAF, THF as solvent.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Octyn-3-ol, 1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: Employed in the synthesis of bioactive compounds and as a building block in medicinal chemistry.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Octyn-3-ol, 1-(trimethylsilyl)- largely depends on the specific chemical reactions it undergoes. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other sites on the molecule. The compound’s reactivity is influenced by the presence of the triple bond and the hydroxyl group, which can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
1-Octyn-3-ol: The parent compound without the trimethylsilyl protection.
3-Octyn-1-ol: A positional isomer with the hydroxyl group at a different position.
1-Octen-3-ol: An analog with a double bond instead of a triple bond.
Uniqueness: 1-Octyn-3-ol, 1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, allowing for the preparation of complex molecules with high precision .
Propriétés
IUPAC Name |
1-trimethylsilyloct-1-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-5-6-7-8-11(12)9-10-13(2,3)4/h11-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOINBDNMITIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#C[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B3279577.png)





